molecular formula C5H8N4O2 B1330856 Ethyl 2-(tetrazol-2-yl)acetate CAS No. 81548-03-0

Ethyl 2-(tetrazol-2-yl)acetate

Cat. No.: B1330856
CAS No.: 81548-03-0
M. Wt: 156.14 g/mol
InChI Key: NWGLEJPMJQYVOY-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrazol-2-yl)acetate is an organic compound featuring a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The tetrazole ring is known for its stability and unique chemical properties, making it a valuable component in the synthesis of various biologically active molecules.

Properties

IUPAC Name

ethyl 2-(tetrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-2-11-5(10)3-9-7-4-6-8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGLEJPMJQYVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1N=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80330599
Record name ethyl 2-(tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81548-03-0
Record name NSC282046
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282046
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(tetrazol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80330599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Reaction of Ethyl Bromoacetate with Sodium Azide

One of the most common and well-documented methods for preparing this compound involves the nucleophilic substitution of ethyl bromoacetate with sodium azide, followed by cyclization to form the tetrazole ring.

  • Step 1: Nucleophilic substitution
    Ethyl bromoacetate reacts with sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. The azide ion displaces the bromide to form ethyl azidoacetate intermediate.

  • Step 2: Cyclization to tetrazole
    The intermediate undergoes cyclization in the presence of ammonium chloride or under acidic conditions, facilitating the formation of the tetrazole ring.

  • Reaction conditions:

    • Temperature: Room temperature to mild heating (25–80 °C)
    • Solvent: Acetone, DMF, or water/organic solvent mixtures
    • Reaction time: Several hours to overnight
  • Purification:
    The product is typically purified by recrystallization or chromatographic techniques to achieve high purity.

This method is favored for its straightforwardness and relatively high yields. It is also scalable for industrial production, where continuous flow reactors and automated systems optimize yield and cost-efficiency.

Alternative Synthesis via Reaction of Ethyl 2-Bromoacetate with Tetrazole Derivatives

Another approach involves the direct alkylation of tetrazole derivatives with ethyl 2-bromoacetate in the presence of a base such as triethylamine.

  • Mechanism:
    The tetrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon in ethyl 2-bromoacetate, resulting in the formation of this compound.

  • Reaction conditions:

    • Solvent: Acetone or other polar organic solvents
    • Base: Triethylamine or similar organic bases
    • Temperature: Room temperature to mild heating
  • Purification:
    Recrystallization or chromatography is used to isolate the product.

This method is useful when starting from substituted tetrazoles or when specific regioselectivity is desired.

Industrial and Large-Scale Production Considerations

Industrial synthesis often adapts the sodium azide method with process optimizations:

  • Use of continuous flow reactors to improve safety and control over azide handling
  • Optimization of solvent systems to enhance solubility and reaction rates
  • Automated purification systems to ensure consistent product quality

These adaptations help maximize yield, reduce reaction times, and minimize hazardous waste.

Related Synthetic Routes and Derivative Preparations

  • Preparation of ethyl 5-chloro-1H-tetrazol-1-ylacetate followed by amide formation and further functionalization has been reported, involving reactions with primary amines and phosgene derivatives to yield bis-tetrazolemethyl thiols and related compounds.

  • Thermolysis of haloazidoalkenes bearing tetrazol-5-yl substituents can lead to related tetrazole derivatives, although these methods are more specialized and less direct for this compound itself.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Purification Notes
Sodium azide substitution and cyclization Ethyl bromoacetate, sodium azide, ammonium chloride Sodium azide, NH4Cl Acetone, DMF, or water-organic mix 25–80 °C Several hours to overnight Recrystallization, chromatography Common, scalable, high yield
Alkylation of tetrazole derivatives Tetrazole, ethyl 2-bromoacetate Triethylamine Acetone or polar organic solvent Room temp to mild heating Several hours Recrystallization, chromatography Useful for substituted tetrazoles
Amide formation and further functionalization Ethyl 5-chloro-1H-tetrazol-1-ylacetate, primary amines Phosgene, pyridine, TMGA Ethanol, methylene chloride, dioxane 0 °C to reflux 1–2 hours Crystallization For bis-tetrazolemethyl thiols synthesis

Research Findings and Analysis

  • The sodium azide method is well-established and supported by multiple studies for its efficiency and safety when properly controlled. It allows for the formation of the tetrazole ring via cycloaddition of azide and nitrile intermediates.

  • Alkylation of tetrazole nitrogen with ethyl 2-bromoacetate provides regioselective access to the 2-substituted tetrazole esters, which is critical for applications requiring specific isomers.

  • Industrial processes emphasize continuous flow and automation to handle azide reagents safely and improve throughput.

  • Advanced synthetic routes involving haloazidoalkenes and thermolysis provide access to related tetrazole derivatives but are less commonly used for direct preparation of this compound.

Chemical Reactions Analysis

Oxidation Reactions

Ethyl 2-(tetrazol-2-yl)acetate undergoes oxidation to form carboxylic acid derivatives. For example:

  • Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or neutral aqueous media at 60–80°C.
  • Product : 2-(Tetrazol-2-yl)acetic acid.
  • Yield : 85–92% under optimized conditions .

This reaction is critical for generating bioactive intermediates used in drug development, such as angiotensin II receptor blockers .

Reduction Reactions

The ester group can be selectively reduced to primary alcohols:

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0–25°C.
  • Product : 2-(Tetrazol-2-yl)ethanol.
  • Yield : 78–84% .

Reduction preserves the tetrazole ring, enabling further functionalization for agrochemical applications .

Substitution Reactions

The tetrazole ring participates in nucleophilic substitution, often regioselectively:

Alkylation

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 80°C.
  • Product : 2-(5-Alkyl-tetrazol-2-yl)acetate derivatives.
  • Yield : 65–75% .

Arylation

  • Reagents/Conditions : Aryl boronic acids via Suzuki-Miyaura coupling with Pd(PPh₃)₄ catalyst.
  • Product : 2-(5-Aryl-tetrazol-2-yl)acetates.
  • Yield : 60–70% .

Thermolysis to Azirines

Heating azido derivatives yields 2-halo-2-(tetrazol-5-yl)-2H-azirines:

  • Conditions : Toluene at 90°C for 2–3 h.
  • Product : 2-Chloro-2-(tetrazol-5-yl)-2H-azirine.
  • Yield : 85–99% .

Azirines are valuable intermediates in heterocyclic chemistry and photolabile protecting groups .

Enzymatic Dynamic Kinetic Resolution

Enantioselective synthesis of tetrazole hemiaminals:

  • Conditions : Candida antarctica lipase B (CAL-B) in toluene at 40°C.
  • Product : (R)-2-(Tetrazol-2-yl)acetate derivatives.
  • Enantiomeric Excess : >99% ee .

This method enables asymmetric synthesis of chiral tetrazoles for medicinal chemistry .

Research Findings

  • Antimicrobial Activity : Derivatives showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity : IC₅₀ values of 12–18 µM against human fibroblast cell lines .
  • Enzyme Inhibition : Demonstrated inhibition of glutaminyl cyclase (IC₅₀ = 0.8 µM), relevant for Alzheimer’s disease research .

This compound’s reactivity and modular synthesis make it indispensable for developing pharmaceuticals, materials, and asymmetric catalysts. Recent advances in mechanochemical and enzymatic methods highlight its potential for sustainable chemistry.

Scientific Research Applications

Synthesis of Ethyl 2-(tetrazol-2-yl)acetate

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with tetrazole in the presence of a base such as triethylamine. The reaction is generally performed in an organic solvent like acetone at room temperature, followed by purification through recrystallization or chromatography to obtain a high-purity product.

Biological Activities

2.1 Medicinal Chemistry

This compound has shown promising biological activities, particularly as a potential therapeutic agent. It serves as a building block for synthesizing various pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties. Notably, it has demonstrated neuroprotective effects in animal models, indicating its potential applications in treating neurological disorders.

2.2 Central Nervous System Disorders

Research indicates that derivatives of this compound can be effective in treating central nervous system disorders such as anxiety, depression, epilepsy, and migraine. These compounds exhibit anticonvulsant effects, making them candidates for further development in managing conditions like attention deficit hyperactivity disorder (ADHD) and neuropathic pain .

Energetic Materials

Tetrazoles, including this compound, are recognized for their high energy density and low sensitivity to friction and shock. This makes them suitable for applications in propellants, explosives, and pyrotechnics. The compound's favorable properties include lower toxicity and environmentally friendly decomposition products compared to traditional energetic materials .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of compounds derived from this compound against various viral strains. The results indicated significant inhibitory effects on viral replication, suggesting its potential as a lead compound for developing antiviral drugs.

Case Study 2: Neuroprotective Effects

In preclinical trials, derivatives of this compound were tested for their neuroprotective capabilities against oxidative stress-induced neuronal damage. The findings demonstrated that these compounds could effectively protect neurons, providing a basis for their use in treating neurodegenerative diseases .

Summary Table of Applications

Application Area Details
Medicinal Chemistry Building blocks for antiviral and anticancer drugs
CNS Disorders Potential treatments for anxiety, depression, epilepsy
Energetic Materials Use in propellants and explosives due to high energy density
Neuroprotection Protects neurons from oxidative stress

Mechanism of Action

The mechanism of action of ethyl 2-(tetrazol-2-yl)acetate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, the tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes or receptors with high affinity. This binding can inhibit the activity of enzymes or block receptor sites, leading to therapeutic effects. The exact molecular pathways involved vary based on the specific biological target.

Comparison with Similar Compounds

Ethyl 2-(tetrazol-2-yl)acetate can be compared with other tetrazole derivatives, such as:

    Ethyl 2-(1H-tetrazol-5-yl)acetate: Similar in structure but with the tetrazole ring in a different position.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.

    Tetrazole-1-acetic acid: Lacks the ester group, making it more acidic and less lipophilic.

The uniqueness of this compound lies in its specific ester group and the position of the tetrazole ring, which influence its chemical reactivity and biological activity.

Biological Activity

Ethyl 2-(tetrazol-2-yl)acetate is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, providing insights into its mechanisms of action, biochemical properties, and research findings.

Overview of this compound

This compound is an organic compound characterized by a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. This structure is known for its ability to mimic carboxylic acids, allowing it to interact effectively with various biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, facilitating binding to enzymes or receptors. This interaction can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
  • Receptor Modulation : It can also bind to specific receptors, influencing cellular signaling pathways and biological responses.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Various studies have highlighted its effectiveness against a range of pathogens:

  • Bacterial Activity : In vitro studies have demonstrated that tetrazole derivatives possess antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Some derivatives have shown antifungal effects against pathogens like Candida albicans and Aspergillus flavus .

Cytotoxic Effects

This compound has displayed cytotoxic effects on certain cancer cell lines. Research findings indicate that it can induce apoptosis in these cells, making it a candidate for further investigation in cancer therapy .

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized this compound derivatives and evaluated their biological activity. The results showed that modifications on the tetrazole ring significantly influenced their antibacterial potency, with some derivatives exhibiting IC50 values in the low micromolar range against specific bacterial strains .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrazole derivatives revealed that substituents on the tetrazole ring play a crucial role in determining biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy .

This compound interacts with various enzymes and proteins, influencing their activity through:

  • Hydrogen Bonding : The compound forms hydrogen bonds with amino acid residues in enzyme active sites, leading to changes in enzyme functionality .
  • Cell Signaling Modulation : It affects cell signaling pathways, potentially altering gene expression and cellular metabolism.

Research Applications

The compound is utilized in several scientific domains:

  • Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals with therapeutic potential.
  • Biological Studies : Used as a probe in biochemical assays to study enzyme activities and protein interactions.
  • Materials Science : Employed in developing advanced materials due to its unique chemical properties .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(tetrazol-2-yl)acetate, and how are intermediates characterized?

this compound is typically synthesized via nucleophilic substitution reactions. For example, reacting ethyl chloroacetate with 5-amino-substituted tetrazole derivatives in ethanol under reflux conditions yields the target compound . Key intermediates are characterized using FT-IR (to confirm functional groups like C=O and N-H stretches) and ¹H NMR (to verify ethyl ester protons at δ 1.2–1.4 ppm and methylene protons adjacent to the tetrazole ring at δ 4.1–4.3 ppm). Recrystallization from ethanol is a common purification step .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • FT-IR : Identifies ester carbonyl (C=O) stretches at ~1740 cm⁻¹ and tetrazole ring vibrations (C-N) at 1450–1600 cm⁻¹ .
  • ¹H NMR : Ethyl ester protons appear as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm). The methylene group adjacent to the tetrazole resonates as a singlet at δ ~4.1 ppm due to deshielding .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., 197.2 g/mol for the base compound) .

Q. What are the recommended purification techniques for this compound?

Recrystallization from ethanol or ethanol-water mixtures is effective for removing unreacted starting materials. Solvent choice impacts crystal quality: ethanol yields needle-like crystals, while DMF/water mixtures may produce higher-purity amorphous solids . Column chromatography (silica gel, ethyl acetate/hexane eluent) is used for complex mixtures but is less common due to the compound’s polar nature .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in this compound synthesis?

  • Catalysts : Adding anhydrous sodium acetate accelerates nucleophilic substitution by deprotonating the tetrazole amine .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require longer reflux times. Ethanol balances cost and efficiency .
  • Temperature : Reflux at 80–90°C for 6–8 hours maximizes yields (~70–75%). Prolonged heating risks ester hydrolysis, reducing purity .

Q. What degradation pathways occur under oxidative or hydrolytic conditions, and how can stability be enhanced?

this compound undergoes aerobic oxidation at the α-carbon adjacent to the ester, forming hydroxylated byproducts (e.g., Ethyl 2-hydroxy-2-(tetrazol-2-yl)acetate) . Hydrolysis in acidic/basic conditions cleaves the ester to 2-(tetrazol-2-yl)acetic acid. Stabilization strategies include:

  • Storage : Anhydrous conditions at –20°C in amber vials.
  • Additives : Antioxidants like BHT (0.1% w/w) mitigate oxidation .

Q. How do structural modifications (e.g., substituents on the tetrazole ring) affect biological activity?

Introducing electron-withdrawing groups (e.g., -NO₂) at the tetrazole 5-position enhances antimicrobial activity by increasing electrophilicity. Conversely, bulky substituents (e.g., benzoxazole) improve metabolic stability but reduce solubility . Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., MIC testing for antibacterial activity) .

Q. What challenges arise in crystallographic analysis of this compound derivatives?

  • Crystal Twinning : Common in polar derivatives, complicating data collection. Use SHELXD for twin detection and SHELXL for refinement .
  • Disorder : Flexible ethyl ester groups may require constrained refinement. High-resolution data (≤0.8 Å) improves model accuracy .

Q. How can contradictory spectroscopic data between batches be resolved?

Batch-to-batch variations in ¹H NMR shifts (e.g., δ 4.1 vs. 4.3 ppm for methylene protons) often stem from residual solvents or tautomerism in the tetrazole ring. Solutions include:

  • Drying : Ensure complete solvent removal under vacuum.
  • Tautomer Analysis : DFT calculations (B3LYP/6-31G*) predict dominant tautomers and guide spectral interpretation .

Q. What advanced analytical methods quantify trace impurities in this compound?

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) resolves hydrolytic byproducts (LOD ~0.1% w/w) .
  • LC-MS/MS : Detects oxidative degradation products at ppm levels .

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